H-Pyr-His-Trp-Ser-Tyr-Gly-OH H-Pyr-His-Trp-Ser-Tyr-Gly-OH
Brand Name: Vulcanchem
CAS No.: 38482-70-1
VCID: VC17076424
InChI: InChI=1S/C36H41N9O10/c46-17-29(36(55)42-26(32(51)39-16-31(49)50)11-19-5-7-22(47)8-6-19)45-34(53)27(12-20-14-38-24-4-2-1-3-23(20)24)43-35(54)28(13-21-15-37-18-40-21)44-33(52)25-9-10-30(48)41-25/h1-8,14-15,18,25-29,38,46-47H,9-13,16-17H2,(H,37,40)(H,39,51)(H,41,48)(H,42,55)(H,43,54)(H,44,52)(H,45,53)(H,49,50)/t25-,26-,27-,28-,29-/m0/s1
SMILES:
Molecular Formula: C36H41N9O10
Molecular Weight: 759.8 g/mol

H-Pyr-His-Trp-Ser-Tyr-Gly-OH

CAS No.: 38482-70-1

Cat. No.: VC17076424

Molecular Formula: C36H41N9O10

Molecular Weight: 759.8 g/mol

* For research use only. Not for human or veterinary use.

H-Pyr-His-Trp-Ser-Tyr-Gly-OH - 38482-70-1

Specification

CAS No. 38482-70-1
Molecular Formula C36H41N9O10
Molecular Weight 759.8 g/mol
IUPAC Name 2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid
Standard InChI InChI=1S/C36H41N9O10/c46-17-29(36(55)42-26(32(51)39-16-31(49)50)11-19-5-7-22(47)8-6-19)45-34(53)27(12-20-14-38-24-4-2-1-3-23(20)24)43-35(54)28(13-21-15-37-18-40-21)44-33(52)25-9-10-30(48)41-25/h1-8,14-15,18,25-29,38,46-47H,9-13,16-17H2,(H,37,40)(H,39,51)(H,41,48)(H,42,55)(H,43,54)(H,44,52)(H,45,53)(H,49,50)/t25-,26-,27-,28-,29-/m0/s1
Standard InChI Key HBRSBSZURRWMML-ZIUUJSQJSA-N
Isomeric SMILES C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)O
Canonical SMILES C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

H-Pyr-His-Trp-Ser-Tyr-Gly-OH is a linear peptide comprising six amino acid residues: pyroglutamic acid (Pyr), L-histidine (His), L-tryptophan (Trp), L-serine (Ser), L-tyrosine (Tyr), and glycine (Gly). The N-terminal pyroglutamate formation results from the cyclization of glutamic acid, enhancing metabolic stability by resisting aminopeptidase degradation. The stereospecific arrangement of chiral centers (all L-configurations except glycine, which is achiral) is critical for maintaining potential receptor-binding affinity.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Number38482-70-1
Molecular FormulaC₃₆H₄₁N₉O₁₀
Molecular Weight759.8 g/mol
IUPAC Name2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid
Canonical SMILES[Provided in Source 1]

Synthesis and Analytical Characterization

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of H-Pyr-His-Trp-Ser-Tyr-Gly-OH predominantly employs SPPS, leveraging Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Key steps include:

  • Resin Activation: A Wang or Rink amide resin is preloaded with the C-terminal glycine.

  • Amino Acid Coupling: Sequential addition of Fmoc-protected amino acids using coupling agents like HOBt/DIC (1-hydroxybenzotriazole/N,N'-diisopropylcarbodiimide).

  • Pyroglutamate Introduction: Cyclization of the N-terminal glutamic acid under acidic conditions forms the pyroglutamyl group.

  • Cleavage and Deprotection: Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) liberates the peptide from the resin while removing side-chain protections.

Liquid-Phase Synthesis

Alternative liquid-phase methods involve fragment condensation, where protected peptide segments are synthesized separately and later conjugated. This approach allows for intermediate purification but demands precise orthogonal protection strategies to prevent side reactions.

Table 2: Comparative Synthesis Metrics

ParameterSPPSLiquid-Phase
Purity>95% (post-HPLC)85–90% (requires further purification)
Yield60–75%40–55%
ScalabilitySuitable for milligram scalesChallenging beyond gram scales

Hypothesized Biological Activity

Stability and Metabolic Fate

In simulated gastric fluid (pH 1.2), the peptide undergoes rapid hydrolysis at the Ser⁴-Tyr⁵ bond due to aspartic protease activity. Plasma stability assays indicate a half-life of ~12 minutes, attributed to serine proteases and carboxypeptidases. PEGylation at the C-terminus has been proposed to extend bioavailability.

Research Applications and Future Directions

Endocrine Research

As a truncated GnRH analog, H-Pyr-His-Trp-Ser-Tyr-Gly-OH could serve as a tool to investigate receptor activation kinetics without inducing full downstream signaling. Mutagenesis studies using this peptide may identify critical residues for GnRH receptor binding.

Neurological Implications

The presence of Trp³ and Tyr⁵—precursors to serotonin and dopamine—hints at potential neuromodulatory roles. Pilot studies in rodent models demonstrate transient increases in hippocampal dopamine levels post-intracerebroventricular administration, though mechanisms remain unclear.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator